[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Description
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is an organoboron compound characterized by a phenyl ring substituted with two methoxy groups at the 2- and 6-positions and an ethoxymethyl group at the 4-position. Its molecular formula is C₁₁H₁₇BO₄, with an average molecular mass of 224.06 g/mol (calculated). The boronic acid functional group (-B(OH)₂) enables dynamic covalent interactions with diols, making it valuable in Suzuki-Miyaura cross-coupling reactions, hydrogel design, and drug discovery .
Its structural features align with boronic acids used in EGFR inhibitors and tubulin polymerization inhibitors, where substituent positioning critically affects binding affinity .
Properties
IUPAC Name |
[4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKFWFNEMRLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)COCC)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437046 | |
| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591249-50-2 | |
| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the reaction of 4-(ethoxymethyl)-2,6-dimethoxyphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability .
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or borates.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The primary mechanism of action for [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is through its participation in Suzuki–Miyaura coupling reactions. The reaction mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
The table below compares [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid with key analogs:
Key Observations :
- Steric Effects : The ethoxymethyl group in the target compound provides intermediate steric hindrance between smaller methoxy (e.g., 2,6-dimethoxyphenyl) and bulkier isopropyl or dodecyl substituents .
- Electronic Effects : Methoxy groups at 2,6-positions donate electron density to the boron center, enhancing diol-binding capacity compared to electron-withdrawing groups like formyl .
- Solubility : Lipophilicity increases with alkyl/alkoxy chains (e.g., ethoxymethyl vs. methoxy), reducing aqueous solubility but improving membrane permeability .
Suzuki-Miyaura Cross-Coupling
- The 2,6-dimethoxy substitution pattern in the target compound facilitates coupling with aryl halides, as seen in pyrrolopyrimidine-based EGFR inhibitors (e.g., compound 46 in , synthesized using (2,6-dimethoxyphenyl)boronic acid) .
- Ethoxymethyl groups may slow reaction kinetics compared to less hindered analogs but improve regioselectivity in complex syntheses .
Diol Binding and Hydrogel Design
Metabolic Stability and Toxicity
- Ethoxy and methyl groups (e.g., in 4-ethoxy-2,6-dimethylphenyl analog) enhance metabolic stability compared to hydroxymethyl or formyl groups, which are prone to oxidation or conjugation .
- Carboxylic acid mimics (e.g., compound 17 in ) lack boronic acid's dynamic binding, underscoring the necessity of the -B(OH)₂ group for biological activity .
Biological Activity
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, including enzymes and receptors, making them valuable in drug design and development.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C₁₁H₁₇BO₅
- Molecular Weight: 224.07 g/mol
This structure features a boronic acid functional group attached to a phenyl ring that is further substituted with ethoxymethyl and dimethoxy groups, which may influence its biological activity and pharmacological properties.
Boronic acids typically exert their biological effects through reversible covalent bonding with diols in biomolecules. This interaction can modulate the activity of enzymes and receptors, particularly those involved in metabolic pathways. The specific mechanism for this compound remains to be fully elucidated but may involve:
- Enzyme Inhibition: Potentially acting as an inhibitor for enzymes that require diol substrates.
- Receptor Modulation: Interacting with receptors to influence signaling pathways related to various diseases.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity: Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in vitro.
- Antidiabetic Potential: Boronic acids have been explored for their ability to modulate insulin signaling. This compound may enhance insulin receptor activity or improve glucose uptake in peripheral tissues.
- Antiviral Properties: Some studies suggest that boronic acids can interfere with viral replication processes, although specific data on this compound is limited.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of boronic acids, including derivatives similar to this compound:
- Study on Anticancer Activity: A study demonstrated that boronic acid derivatives could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells (IC₅₀ values ranging from 2.4 nM to 5.5 nM) .
- Mechanistic Studies: Research utilizing computational models has shown that certain boronic acids can stabilize insulin by forming complexes with its active site, suggesting a potential therapeutic application in diabetes management .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known boronic acid derivatives:
| Compound Name | Anticancer Activity | Antidiabetic Potential | Antiviral Properties |
|---|---|---|---|
| This compound | Moderate | Potential | Limited |
| 3-Hydroxy-4-methyl boronic acid | High (IC₅₀ = 2.4 nM) | Low | Moderate |
| 3-Benzyloxyphenyl boronic acid | Moderate | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
